molecular formula C9H13N3O B1442994 3-Morpholinopyridin-2-amine CAS No. 1036645-86-9

3-Morpholinopyridin-2-amine

Cat. No. B1442994
CAS RN: 1036645-86-9
M. Wt: 179.22 g/mol
InChI Key: KSRWGJRHJUQFTH-UHFFFAOYSA-N
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Description

3-Morpholinopyridin-2-amine is a chemical compound with the formula C9H13N3O . It is produced by KISHIDA CHEMICAL CO., LTD .

Scientific Research Applications

1. Synthesis and Spectroscopic Characterization in Complexes

3-Morpholinopyridin-2-amine is utilized in the synthesis and characterization of Co(III) complexes. These complexes, studied in detail through spectroscopic methods, exhibit unique structural properties and interactions, as demonstrated in the synthesis of complexes like [Co(salophen)(morpholine)2]ClO4. These compounds show notable hydrogen bonding and π–π interactions, contributing to their distinctive 3D network structures (Amirnasr et al., 2001).

2. Involvement in Nucleophilic Addition Reactions

This compound plays a role in the kinetic study of nucleophilic addition reactions with 3-cyanomethylidene-2-oxindoline derivatives. The study of these reactions, particularly in solutions like MeCN at specific temperatures, helps in understanding the reactivity and interaction mechanisms of such compounds, contributing to broader chemical synthesis applications (Sindi et al., 2020).

3. Application in Anticancer Activities

3-Morpholinopyridin-2-amine-based ligands have been synthesized and studied for their potential anticancer activities. The complexes formed with metals like Zn and Ni showed varying anticancer potentials against different human tumor cell lines. This demonstrates the compound's relevance in medicinal chemistry and potential therapeutic applications (Rezaeivala et al., 2020).

Safety and Hazards

According to the Safety Data Sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, 3-Morpholinopyridin-2-amine can cause discomfort. In case of exposure, it is recommended to seek medical advice .

properties

IUPAC Name

3-morpholin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRWGJRHJUQFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinopyridin-2-amine

CAS RN

1036645-86-9
Record name 3-(morpholin-4-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(2-nitropyridin-3-yl)morpholine (155 mg, 741 μmol) in ethyl acetate was added Pd/C 10% (15.5 mg, 146 μmol) and the reaction was hydrogenated under an atmosphere of hydrogen for 3 hours at room temperature. The catalyst was filtered off, washed with ethyl acetate and the solvent was evaporated under reduced pressure. The title compound was obtained as a purple solid (128 mg, 96%).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15.5 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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